2,6-di(1H-pyrazol-1-yl)isonicotinic acid
Overview
Description
2,6-di(1H-pyrazol-1-yl)isonicotinic acid is an organic compound with the molecular formula C12H9N5O2 It is a derivative of isonicotinic acid, featuring two pyrazolyl groups attached to the 2 and 6 positions of the pyridine ring
Mechanism of Action
Target of Action
It has been used in the synthesis of iron(ii) complexes , suggesting that it may interact with metal ions in biological systems.
Mode of Action
It’s known that the compound can form complexes with iron(ii), which exhibit spin-state switching . This suggests that the compound may influence the magnetic properties of iron(II) complexes, potentially affecting their interactions with other molecules or systems.
Action Environment
This compound’s ability to form complexes with iron(II) and influence their magnetic properties suggests potential applications in areas such as materials science and spintronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di(1H-pyrazol-1-yl)isonicotinic acid typically involves the reaction of 2,6-dibromoisonicotinic acid with pyrazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-di(1H-pyrazol-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-di(1H-pyrazol-1-yl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its use in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
2,6-di(pyrazol-1-yl)pyridine: Similar structure but lacks the carboxylic acid group.
2,6-di(3-methylpyrazol-1-yl)pyridine: Similar structure with methyl groups on the pyrazole rings.
Uniqueness
2,6-di(1H-pyrazol-1-yl)isonicotinic acid is unique due to the presence of both pyrazolyl groups and the carboxylic acid functionality
Biological Activity
Chemical Structure and Properties
2,6-di(1H-pyrazol-1-yl)isonicotinic acid is an organic compound with the molecular formula CHNO and a molecular weight of 255.23 g/mol. It features two pyrazolyl groups attached to the 2 and 6 positions of the isonicotinic acid structure, which contributes to its unique biological activity and potential applications in medicinal chemistry and materials science .
Antimicrobial Activity
Research indicates that derivatives of isonicotinic acid, including this compound, exhibit significant antimicrobial properties. In studies evaluating various pyrazole derivatives, it was found that some compounds displayed notable antifungal and antibacterial activities against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Activity Type | MIC (mg/mL) | Target Organisms |
---|---|---|---|
This compound | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
Other Pyrazole Derivative | Antifungal | 0.37 | R. solani |
The biological activity of this compound is largely attributed to its ability to form complexes with metal ions, particularly iron(II). This complexation can lead to spin-state switching, which may have implications for materials science and spintronics applications. The compound's mode of action involves interactions at the molecular level that can influence various biochemical pathways.
Pharmacological Potential
Ongoing research is exploring the potential of this compound in drug design and development. Its structural characteristics suggest promising applications in treating diseases due to its interaction with biological targets . The compound has also been investigated for anti-inflammatory and antitumor activities, aligning with the broader pharmacological profile observed in other pyrazole derivatives .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of synthesized pyrazole derivatives demonstrated that certain compounds exhibited strong antibacterial effects against common pathogens. The specific case of this compound showed effective inhibition against S. aureus and E. coli, with minimal inhibitory concentrations (MICs) suggesting a high potency comparable to existing antibiotics .
Case Study 2: Coordination Chemistry Applications
In coordination chemistry, this compound has been utilized as a ligand for synthesizing iron complexes. These complexes have shown unique magnetic properties due to the spin-state switching capabilities imparted by the ligand structure. This application highlights the compound's versatility beyond biological activity into materials science.
Properties
IUPAC Name |
2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-12(19)9-7-10(16-5-1-3-13-16)15-11(8-9)17-6-2-4-14-17/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBIGVHMABWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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